4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine
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Overview
Description
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with aziridinyl and phenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a pyrimidine derivative with aziridine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The phenyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(1-aziridinyl)-2-(4-chlorophenyl)-5-nitropyrimidine: Similar structure but with a nitro and chlorophenyl group.
2-(1-Aziridinyl)-4,6-bis(4-chlorophenyl)-1,3,5-triazine: Contains a triazine ring instead of a pyrimidine ring.
Uniqueness
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
64398-69-2 |
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Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4,6-bis(aziridin-1-yl)-2-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C14H15N5/c15-11-13(18-6-7-18)16-12(10-4-2-1-3-5-10)17-14(11)19-8-9-19/h1-5H,6-9,15H2 |
InChI Key |
NSECBJOHQCBFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CC4)N |
Origin of Product |
United States |
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